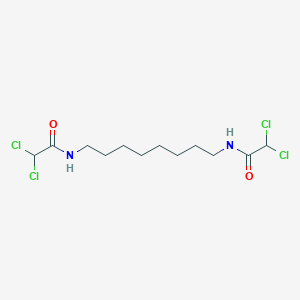
Fertilysin
Übersicht
Beschreibung
WIN 18446, auch bekannt als N,N’-1,8-Octanediylbis[2,2-dichloracetamid], ist eine Bis-(dichloracetyl)-diamin-Verbindung. Es ist vor allem für seine Fähigkeit bekannt, Aldehyddeshydrogenase 1a2 (ALDH1a2) zu hemmen, ein Enzym, das an der Biosynthese von Retinsäure aus Retinol beteiligt ist. Diese Hemmung hat erhebliche Auswirkungen auf die Spermatogenese, was WIN 18446 zu einem interessanten Stoff in der Reproduktionsbiologie und der kontrazeptiven Forschung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von WIN 18446 umfasst die Reaktion von 1,8-Diaminooctan mit Dichloracetylchlorid. Die Reaktion findet typischerweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform unter wasserfreien Bedingungen statt, um eine Hydrolyse des Säurechlorids zu verhindern. Die Reaktion verläuft wie folgt:
- 1,8-Diaminooctan in einem inerten Lösungsmittel lösen.
- Dichloracetylchlorid langsam zu der Lösung geben, während eine niedrige Temperatur (0-5 °C) aufrechterhalten wird, um die exotherme Reaktion zu kontrollieren.
- Das Reaktionsgemisch mehrere Stunden bei Raumtemperatur rühren.
- Das Produkt durch Umkristallisation oder Säulenchromatographie reinigen, um WIN 18446 als Feststoff zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von WIN 18446 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst:
- Großtechnische Mischung von 1,8-Diaminooctan und Dichloracetylchlorid in industriellen Reaktoren.
- Kontinuierliche Überwachung und Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
- Verwendung fortschrittlicher Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC), um die gewünschte Produktqualität zu erreichen .
Wissenschaftliche Forschungsanwendungen
WIN 18446 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Reproduktionsbiologie: Wird verwendet, um die Regulation der Spermatogenese durch Hemmung der Retinsäurebiosynthese zu untersuchen, was zu reversibler Unfruchtbarkeit bei männlichen Tieren führt
Kontrazeptive Forschung: Als potenzielles männliches Kontrazeptivum untersucht, da es die Spermatogenese unterdrücken kann.
Studien zum Retinoidstoffwechsel: Wird eingesetzt, um die Rolle von Retinsäure in verschiedenen biologischen Prozessen zu verstehen, indem ihre Synthese gehemmt wird.
Fettleibigkeitsforschung: Wird auf seine potenziellen Auswirkungen auf die Adipositas und den Retinoidstoffwechsel in Tiermodellen untersucht.
Wirkmechanismus
WIN 18446 entfaltet seine Wirkung durch Hemmung des Enzyms Aldehyddeshydrogenase 1a2 (ALDH1a2), das für die Umwandlung von Retinol zu Retinsäure unerlässlich ist. Retinsäure ist für die Differenzierung und Entwicklung von Keimzellen in den Hoden essenziell. Durch die Hemmung von ALDH1a2 reduziert WIN 18446 die Retinsäurekonzentration, was zur Unterdrückung der Spermatogenese führt. Diese Hemmung ist reversibel, und die normale Spermatogenese wird nach Absetzen des Stoffes wieder aufgenommen .
Wirkmechanismus
Fertilysin, also known as N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide), is an experimental drug that was studied for its potential use as a male contraceptive .
Target of Action
The primary target of this compound is the aldehyde dehydrogenase 1a2 , a member of the aldehyde dehydrogenase family of enzymes . This enzyme plays a crucial role in the production of retinoic acid , which is necessary for spermatogenesis .
Mode of Action
This compound acts as an inhibitor of the aldehyde dehydrogenase 1a2 . By inhibiting this enzyme, this compound blocks the production of retinoic acid . This inhibition prevents the production of sperm, thereby acting as a contraceptive .
Biochemical Pathways
The inhibition of aldehyde dehydrogenase 1a2 by this compound disrupts the normal biochemical pathways involved in spermatogenesis . Specifically, it blocks the production of retinoic acid, a crucial compound necessary for the process of sperm production .
Pharmacokinetics
Given its molecular weight of 36611 , it is likely to have specific pharmacokinetic properties that influence its bioavailability
Result of Action
The primary result of this compound’s action is the suppression of spermatogenesis . By inhibiting the production of retinoic acid, this compound prevents the production of sperm . This makes it a potential candidate for use as a male contraceptive . It’s important to note that the side effects observed in human clinical trials preclude its use in men .
Biochemische Analyse
Biochemical Properties
Fertilysin plays a significant role in biochemical reactions by inhibiting the enzyme aldehyde dehydrogenase 1a2 (ALDH1a2), a member of the aldehyde dehydrogenase family . This inhibition blocks the production of retinoic acid, a crucial molecule for spermatogenesis. By preventing the synthesis of retinoic acid, this compound effectively disrupts the production of sperm . Additionally, this compound’s interaction with ALDH1a2 also affects the metabolism of ethanol, leading to side effects similar to those of disulfiram (Antabuse) .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In testicular cells, this compound’s inhibition of retinoic acid production leads to a marked suppression of spermatogenesis . This disruption in sperm production is accompanied by alterations in retinoid metabolism, which can have broader implications for cellular function . Furthermore, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a tool for studying these processes in a controlled laboratory setting .
Molecular Mechanism
At the molecular level, this compound’s mechanism of action involves binding to and inhibiting ALDH1a2 . This enzyme inhibition prevents the conversion of retinaldehyde to retinoic acid, a critical step in the retinoid metabolic pathway . The resulting decrease in retinoic acid levels leads to the suppression of genes involved in spermatogenesis, thereby inhibiting sperm production . Additionally, this compound’s interaction with ALDH1a2 affects the metabolism of other aldehydes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on ALDH1a2 and spermatogenesis . Prolonged exposure to this compound can lead to degradation and a subsequent decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound’s impact on cellular function can persist, with potential implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits spermatogenesis without causing significant adverse effects . Higher doses of this compound have been associated with toxic effects, including disruptions in retinoid metabolism and potential teratogenic effects . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes .
Metabolic Pathways
This compound is involved in the retinoid metabolic pathway, where it inhibits the enzyme ALDH1a2 . This inhibition prevents the conversion of retinaldehyde to retinoic acid, a key molecule in the regulation of spermatogenesis . By disrupting this pathway, this compound alters the levels of retinoid metabolites, affecting cellular processes dependent on retinoic acid . Additionally, this compound’s interaction with other aldehyde dehydrogenases may influence metabolic flux and metabolite levels in various tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as the testes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins . Understanding these transport mechanisms is crucial for optimizing this compound’s efficacy and minimizing potential side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ALDH1a2 and other biomolecules . The compound’s activity and function are influenced by its localization, as it must reach specific cellular compartments to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to its sites of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WIN 18446 involves the reaction of 1,8-diaminooctane with dichloroacetyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:
- Dissolve 1,8-diaminooctane in an inert solvent.
- Slowly add dichloroacetyl chloride to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography to obtain WIN 18446 as a solid .
Industrial Production Methods
Industrial production of WIN 18446 follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of 1,8-diaminooctane and dichloroacetyl chloride in industrial reactors.
- Continuous monitoring and control of reaction conditions to ensure high yield and purity.
- Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
WIN 18446 unterliegt aufgrund des Vorhandenseins reaktiver Dichloracetylgruppen hauptsächlich Substitutionsreaktionen. Zu diesen Reaktionen gehören:
Nucleophile Substitution: Die Dichloracetylgruppen können durch Nukleophile wie Amine oder Thiole ersetzt werden.
Hydrolyse: In Gegenwart von Wasser können die Dichloracetylgruppen hydrolysieren, um Carbonsäuren und Amine zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie primäre oder sekundäre Amine, Thiole und Alkohole unter basischen Bedingungen.
Hydrolyse: Saure oder basische wässrige Lösungen, um die Hydrolysereaktion zu erleichtern.
Hauptprodukte
Nucleophile Substitution: Bildung von substituierten Amiden oder Thioamiden.
Hydrolyse: Bildung von Carbonsäuren und entsprechenden Aminen.
Vergleich Mit ähnlichen Verbindungen
WIN 18446 ist aufgrund seiner spezifischen Hemmung von ALDH1a2 und seiner reversiblen Wirkung auf die Spermatogenese einzigartig. Zu ähnlichen Verbindungen gehören:
Bis-(dichloracetyl)-diamine: Andere Mitglieder dieser Klasse hemmen ebenfalls ALDH1a2, können aber in ihrer Potenz und Spezifität variieren.
Hemmer der Retinsäurebiosynthese: Verbindungen wie Citral und Disulfiram hemmen ebenfalls die Retinsäurebiosynthese, jedoch über andere Mechanismen
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[8-[(2,2-dichloroacetyl)amino]octyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOMZVDZARKPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163783 | |
| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-57-2 | |
| Record name | N,N′-1,8-Octanediylbis[2,2-dichloroacetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fertilysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-octamethylenebis(dichloroacetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERTILYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F56RA64JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Fertilysin a valuable tool in studying congenital heart defects?
A1: While this compound itself is not a therapeutic drug, its ability to consistently induce specific heart defects makes it invaluable for research. [] Specifically, exposure to this compound during early gestation in rats reliably results in persistent truncus arteriosus, a condition where a single large vessel leaves the heart instead of the normal separation of the aorta and pulmonary artery. [] This predictability, coupled with a high incidence rate (100% in rat fetuses) and the similarity of the induced defect to DiGeorge syndrome in humans, makes this compound an ideal agent for studying the mechanisms behind this specific congenital heart defect. []
Q2: How does this compound impact fetal heart development?
A2: Research suggests that this compound disrupts the normal development of the pharyngeal arches, crucial structures in the developing embryo that contribute to the formation of the face, neck, and heart. [] This disruption can manifest as agenesis (absence) or incomplete development of the fifth and sixth pharyngeal arches, leading to anomalies in the aortic arch, a major blood vessel branching off the heart. [] In particular, this compound exposure can lead to pulmonary circulation being routed through the fourth pharyngeal arch, a deviation from the normal developmental pathway. []
Q3: Does this compound impact other aspects of fetal development besides the heart?
A3: Yes, this compound exposure has been linked to a constellation of defects reminiscent of DiGeorge syndrome in humans. [] This includes not only cardiovascular malformations like persistent truncus arteriosus but also hypoplasia or aplasia of the thymus, a critical organ for immune system development. [] This suggests that this compound's disruptive effects extend beyond just the cardiovascular system, likely impacting multiple developing organ systems simultaneously.
Q4: What is the significance of studying the effects of truncal valve insufficiency in the context of this compound-induced truncus arteriosus?
A4: Research using a rat model of this compound-induced truncus arteriosus has shed light on the impact of truncal valve insufficiency, a complication where the valve of the single large vessel (truncus arteriosus) fails to function properly. [] Findings indicate that in fetal rats with truncus arteriosus, the presence of truncal valve insufficiency correlates with increased ventricular volume load, signifying a potential strain on the heart's pumping ability. [] This highlights the importance of understanding the interplay between structural defects and functional impairments in the context of this compound-induced cardiovascular anomalies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


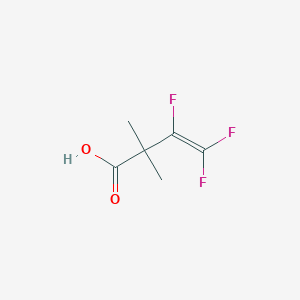
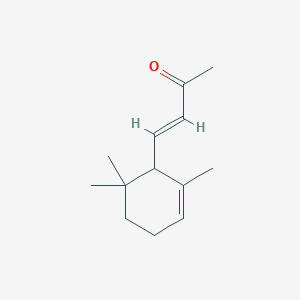

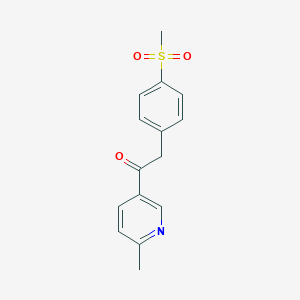

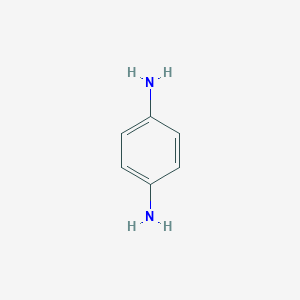
![2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B122846.png)



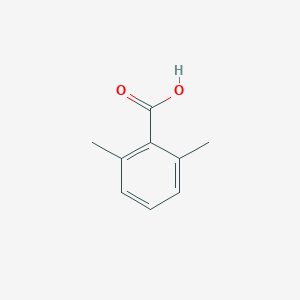
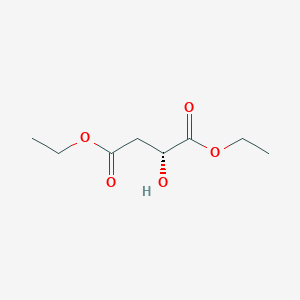
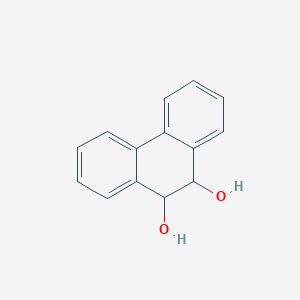
![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
